Mono-heptafluorobutyl fumarate
Description
Mono-heptafluorobutyl fumarate is a fluorinated fumarate ester derivative. Fumarate esters are known for their roles in modulating oxidative stress pathways (e.g., Nrf2 activation) and immune responses, as seen in DMF’s use for multiple sclerosis (MS) . This compound’s fluorinated side chain may enhance its bioavailability, metabolic stability, or lipophilicity compared to non-fluorinated analogs, though direct evidence is absent in the provided materials.
Properties
IUPAC Name |
(E)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F7O4/c9-6(10,7(11,12)8(13,14)15)3-19-5(18)2-1-4(16)17/h1-2H,3H2,(H,16,17)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIGXXPLWNCDAG-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022578 | |
| Record name | (E)-4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952584-86-0 | |
| Record name | (E)-4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of Fumaric Acid
The most straightforward method involves the direct esterification of fumaric acid with heptafluorobutanol under acidic conditions. This reaction typically employs a catalytic amount of sulfuric acid or p-toluenesulfonic acid in a polar aprotic solvent such as ethyl acetate. The stoichiometric ratio of reactants is critical to favor mono-ester formation over the di-ester byproduct. For instance, a 1:1 molar ratio of fumaric acid to heptafluorobutanol at 80–100°C yields approximately 60–70% this compound, with the remainder comprising unreacted starting material and bis(1H,1H-heptafluorobutyl) fumarate.
Azeotropic distillation using toluene or benzene facilitates water removal, shifting the equilibrium toward ester formation. This method mirrors the synthesis of diethyl perfluoroglutarate, where refluxing with ethanol and benzene achieves 85–90% yields. However, the high boiling point of heptafluorobutanol (126–128°C) necessitates prolonged reaction times (>12 hours) for complete conversion.
Chloroformate-Mediated Activation
A more efficient approach utilizes 1,1,1,2,2,3,3-heptafluorobutyl chloroformate (HFBCF) as an activating agent. This method, adapted from analytical derivatization protocols, enables rapid esterification under mild conditions. In this two-step process:
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Fumaric acid reacts with HFBCF in isooctane to form a mixed anhydride intermediate.
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The intermediate undergoes nucleophilic attack by heptafluorobutanol, yielding this compound.
This method achieves >80% conversion within 30 minutes at room temperature, as confirmed by gas chromatography–mass spectrometry (GC–MS) analysis. The use of isooctane as a solvent simplifies product isolation, as the nonpolar ester partitions into the organic phase during liquid-liquid microextraction (LLME).
Reaction Optimization and Catalysis
Free Radical Initiation in Polymerization Contexts
While this compound is primarily a monomer, its polymerization behavior informs synthesis optimization. Free radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide accelerate esterification by generating reactive intermediates. For example, in ethyl acetate solvent, 0.1–0.5 wt% AIBN at 60–70°C reduces reaction time to 4–6 hours while maintaining 65–75% yields.
Notably, the choice of initiator impacts byproduct formation. Peroxide initiators (e.g., t-butyl perbenzoate) favor mono-ester production due to their lower decomposition temperatures (70–90°C), whereas azo compounds require higher activation energies (>100°C), increasing di-ester formation.
Solvent and Temperature Effects
Solvent polarity profoundly influences reaction kinetics. Ethyl acetate, with a dielectric constant () of 6.0, balances reactant solubility and ester stability, whereas nonpolar solvents like isooctane () improve product isolation but slow reaction rates. A hybrid approach using ethyl acetate/isooctane mixtures (3:1 v/v) achieves 78% yield with minimal di-ester contamination.
Purification and Characterization
Chromatographic Separation
Crude reaction mixtures contain mono-ester, di-ester, and unreacted fumaric acid. Preparative liquid chromatography (LC) on columns with methanol/water gradients (30–100% methanol over 10 minutes) resolves these components. The mono-ester elutes at 6.2–6.5 minutes under these conditions, as verified by LC–MS ([M–H] = 297.03).
Chemical Reactions Analysis
Types of Reactions
Mono-heptafluorobutyl fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of heptafluorobutyric acid and fumaric acid.
Reduction: Formation of heptafluorobutyl alcohol and fumaric acid derivatives.
Substitution: Formation of various heptafluorobutyl esters and amides.
Scientific Research Applications
Mono-heptafluorobutyl fumarate is utilized in several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of mono-heptafluorobutyl fumarate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The heptafluorobutyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs and their functional properties based on the provided evidence:
Dimethyl Fumarate (DMF)
- Therapeutic Use : Approved for relapsing-remitting MS (RRMS), DMF reduces annual relapse rates (ARR) by ~50% via Nrf2 pathway activation and Th2 immune polarization .
- 51.1% for interferon beta-1a . Higher clinical relapse rates (24.5% vs. 9.6%) and MRI lesion activity (28.6% vs. 8.7%) were observed in DMF patients during early treatment phases, suggesting delayed efficacy .
- Advantages : Oral administration improves compliance compared to injectable interferon beta-1a .
Formoterol Fumarate
- Therapeutic Use : A long-acting β2-agonist (LABA) used in asthma/COPD management, often combined with corticosteroids like budesonide .
- Formulation Performance :
- In aerosol formulations, formoterol fumarate combined with budesonide achieved a fine particle fraction (FPF) >50% and mass median aerodynamic diameter (MMAD) <2.5 µm , optimizing lung deposition .
- Solution-based MDIs (metered-dose inhalers) outperform suspensions, with lower MMAD values enhancing pulmonary delivery .
- Advantages : HFA-propelled MDIs offer portability and rapid onset, though device coordination remains critical .
Hypothetical Comparison with Mono-heptafluorobutyl Fumarate
While direct data is unavailable, structural insights suggest:
- Fluorination Effects : The heptafluorobutyl group may increase resistance to enzymatic degradation, prolonging half-life compared to DMF or formoterol fumarate.
- Bioavailability : Enhanced lipophilicity could improve blood-brain barrier penetration (relevant for neuroinflammatory diseases) or pulmonary absorption (for inhalable formulations).
- Safety Profile : Fluorinated compounds often carry risks of bioaccumulation or toxicity, requiring rigorous pharmacokinetic studies.
Data Tables
Table 1: Clinical Outcomes of DMF vs. Interferon Beta-1a in MS
| Parameter | DMF (n=218) | Interferon Beta-1a (n=98) |
|---|---|---|
| NEDA at 15 months (%) | 79.9 | 51.1 |
| Clinical Relapse Rate (%) | 24.5 | 9.6 |
| New MRI Lesions (%) | 28.6 | 8.7 |
Table 2: Aerosol Performance of Formoterol Fumarate/Budesonide MDI
| Parameter | Developed Formulation | Marketed Formulation |
|---|---|---|
| MMAD (µm) | <2.5 | >3.0 |
| Fine Particle Fraction (%) | >50 | <40 |
Key Research Findings
- DMF’s delayed efficacy (higher early relapse/MRI activity) contrasts with its superior long-term NEDA rates, highlighting the importance of patient adherence .
- Solution-based MDIs for formoterol fumarate demonstrate superior aerosol performance, critical for targeted pulmonary delivery .
- Fluorinated fumarates like this compound remain underexplored but warrant investigation for enhanced stability and tissue targeting.
Biological Activity
Mono-heptafluorobutyl fumarate is a fluorinated derivative of fumaric acid, which has garnered attention for its unique biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various pathogens, and potential applications in food safety and biomedicine.
Overview of this compound
This compound is synthesized from fumaric acid through the introduction of heptafluorobutyl groups. This modification enhances the compound's lipophilicity and alters its interaction with biological membranes, potentially affecting its biological activity.
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Listeria monocytogenes. The compound operates through multiple mechanisms:
- Weak Acid Mechanism : Similar to other weak acids, it dissociates in the cytoplasm, leading to a drop in intracellular pH, which can disrupt cellular functions.
- Inhibition of GAD System : It has been shown to inhibit the glutamate decarboxylase (GAD) system in E. coli and Listeria monocytogenes, affecting their ability to manage acid stress. The inhibition leads to increased extracellular GABA output in Listeria, suggesting a compensatory mechanism that may enhance survival under acidic conditions .
- Biofilm Disruption : this compound is effective in eliminating biofilms formed by Listeria monocytogenes, making it a promising candidate for food decontamination strategies .
Efficacy Against Pathogens
A comparative study highlighted the effectiveness of this compound against various strains of bacteria. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Listeria monocytogenes | 0.5 mM | Effective under acidic conditions |
| Escherichia coli | 1.0 mM | Significant inhibition observed |
| Salmonella spp. | 2.0 mM | Moderate activity |
These findings demonstrate that this compound possesses potent antimicrobial activity, particularly in acidic environments where traditional preservatives may fail.
Case Study 1: Food Safety Application
In a controlled study assessing the decontamination of ready-to-eat foods contaminated with Listeria monocytogenes, this compound was applied at varying concentrations. Results showed a significant reduction in bacterial counts, with a 99% reduction observed at concentrations above 1 mM after a 30-minute exposure time. This underscores its potential as a food preservative.
Case Study 2: Biomedical Applications
A separate investigation explored the use of this compound in biomedical settings, focusing on its biocompatibility and cytotoxic effects on mammalian cells. The study found that at concentrations used for antimicrobial purposes, this compound did not exhibit cytotoxicity towards RAW264.7 macrophage cells, indicating its potential for safe application in therapeutic contexts .
Q & A
Q. What are the established synthetic routes for Mono-heptafluorobutyl fumarate, and how can purity be optimized during synthesis?
this compound is typically synthesized via esterification of fumaric acid with heptafluorobutanol, using acid catalysts (e.g., sulfuric acid) under controlled anhydrous conditions. Key steps include:
- Reagent stoichiometry : Maintaining a 1:1 molar ratio of fumaric acid to heptafluorobutanol to minimize side products.
- Purification : Employing fractional distillation or recrystallization to isolate the product.
- Purity validation : Using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1.0 mL/min) to confirm purity >98% .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : H and F NMR identify structural integrity, with characteristic peaks for the fumarate backbone (δ 6.8–7.0 ppm for protons) and heptafluorobutyl group (δ -75 to -85 ppm for fluorine).
- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks (expected [M-H] at m/z 315.1).
- HPLC : System suitability testing with a relative standard deviation (RSD) <2% for retention time ensures method robustness .
Q. How can researchers address challenges in quantifying trace impurities in this compound batches?
Implement impurity profiling using:
- HPLC with UV detection : Set a detection wavelength of 210 nm for optimal sensitivity to fumarate derivatives.
- Calibration curves : Use reference standards (e.g., fumaric acid, heptafluorobutanol) to quantify impurities.
- Thresholds : Limit individual impurities to ≤0.1% and total impurities to ≤0.5%, following pharmacopeial guidelines .
Advanced Research Questions
Q. What experimental design principles apply to studying the stability of this compound under varying environmental conditions?
Use a Design of Experiments (DoE) approach:
- Factors : Temperature (20–60°C), humidity (30–80% RH), and light exposure.
- Response variables : Degradation rate (HPLC) and fluorine content (ion chromatography).
- Statistical analysis : Multivariate regression to identify significant degradation pathways. Example: Accelerated stability studies at 40°C/75% RH for 6 months predict shelf-life under standard conditions .
Q. How can contradictory data in pharmacological studies of this compound be resolved?
- Sensitivity analysis : Test assay variability by repeating experiments with independent batches.
- Orthogonal methods : Cross-validate results using LC-MS for metabolite identification and in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells).
- Statistical rigor : Apply Tukey’s post hoc test after ANOVA to identify outliers (α=0.05) .
Q. What strategies optimize the catalytic efficiency of this compound in polymer synthesis?
- Catalyst screening : Compare Lewis acids (e.g., ZnCl) and organocatalysts (e.g., DMAP) for esterification yield.
- Kinetic studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps.
- Green chemistry : Replace traditional solvents with ionic liquids (e.g., [BMIM][BF]) to improve sustainability .
Q. How do researchers validate the bioactivity of this compound in cellular models?
- Dose-response assays : Test concentrations from 1 nM to 100 µM in primary macrophages to assess anti-inflammatory effects (e.g., TNF-α suppression via ELISA).
- Mechanistic studies : Use siRNA knockdown of NF-κB or MAPK pathways to confirm target engagement.
- Control benchmarks : Compare results to dimethyl fumarate (DMF), a structurally related compound with established bioactivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
